molecular formula C9H20O B3055772 3,4,4-Trimethylhexan-3-ol CAS No. 66793-74-6

3,4,4-Trimethylhexan-3-ol

Cat. No.: B3055772
CAS No.: 66793-74-6
M. Wt: 144.25 g/mol
InChI Key: QWJDXMFJOMPTCV-UHFFFAOYSA-N
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Description

3,4,4-Trimethylhexan-3-ol: is an organic compound with the molecular formula C9H20O . It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes three methyl groups attached to the hexane chain, making it a highly branched alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylhexan-3-ol can be synthesized through various methods, including:

    Grignard Reaction: One common method involves the reaction of 3,4,4-trimethylhexan-3-one with a Grignard reagent such as methylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

    Reduction of Ketones: Another method involves the reduction of 3,4,4-trimethylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,4-Trimethylhexan-3-ol can undergo oxidation reactions to form 3,4,4-trimethylhexan-3-one. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3,4,4-trimethylhexyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed:

    Oxidation: 3,4,4-Trimethylhexan-3-one.

    Reduction: Various hydrocarbons depending on the specific conditions.

    Substitution: 3,4,4-Trimethylhexyl halides.

Scientific Research Applications

3,4,4-Trimethylhexan-3-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4-trimethylhexan-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and other proteins, potentially affecting their activity and function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    3,3-Dimethylbutan-2-ol: Another tertiary alcohol with a similar structure but fewer methyl groups.

    2,2,4-Trimethylpentan-3-ol: A compound with a similar level of branching but different positioning of the hydroxyl group.

    3,3,5-Trimethylhexan-2-ol: A closely related compound with a different arrangement of methyl groups.

Uniqueness: 3,4,4-Trimethylhexan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3,4,4-trimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-8(3,4)9(5,10)7-2/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJDXMFJOMPTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334891
Record name 3,4,4-trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-74-6
Record name 3,4,4-trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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